1-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethan-1-onehydrochloride
Description
1-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . The compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core, making it a valuable scaffold in drug design and synthesis .
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C11H13NO.ClH/c1-8(13)10-4-2-3-9-7-12-6-5-11(9)10;/h2-4,12H,5-7H2,1H3;1H |
InChI Key |
XIZLMHCUMGKOMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1CCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride typically involves several steps. One common method includes the reduction of isoquinoline derivatives followed by acylation. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and acylating agents like acetyl chloride . Industrial production methods may involve more scalable processes, including catalytic hydrogenation and continuous flow synthesis to ensure higher yields and purity .
Chemical Reactions Analysis
1-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products .
Scientific Research Applications
1-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades .
Comparison with Similar Compounds
1-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride can be compared with other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-tetrahydroisoquinoline: A simpler analog with similar biological activities but lacking the acyl group.
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups, which may enhance its biological activity.
1-benzyl-1,2,3,4-tetrahydroisoquinoline: A compound with a benzyl group, offering different pharmacological properties.
The uniqueness of 1-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride lies in its specific structure, which provides a balance of hydrophobic and hydrophilic properties, making it versatile in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
